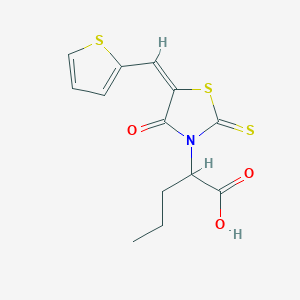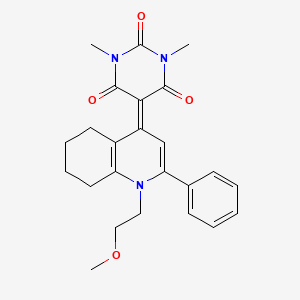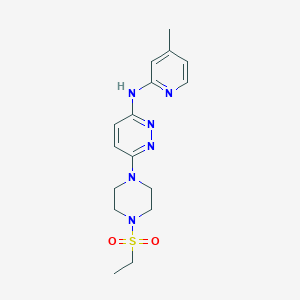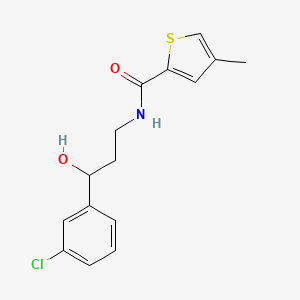
N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Physicochemical Characterization
Carboxamides, including those with thiophene structures, have been studied for their structural and physicochemical properties. For example, carboxamides like N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol have been synthesized and characterized, leading to insights into their molecular geometries, electronic structures, and potential antibacterial activities (Aktan, Gündüzalp, & Özmen, 2017). These findings highlight the versatility of carboxamides in synthesizing compounds with potential biological applications.
Antimicrobial Activities
Several studies have focused on synthesizing compounds with antimicrobial properties. For instance, highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have shown significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). This research underscores the potential of utilizing thiophene derivatives in developing new antimicrobial agents.
Mechanosynthesis Applications
The mechanochemical synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, presents a novel application of sulfonamides in pharmaceutically relevant contexts (Tan, Štrukil, Mottillo, & Friščić, 2014). This approach demonstrates the efficiency and environmental benefits of mechanochemistry in drug synthesis.
Enzyme Inhibition
Aromatic sulfonamide inhibitors of carbonic anhydrases have been investigated, showing that sulfonamide derivatives can act as potent inhibitors of several carbonic anhydrase isoenzymes, highlighting their therapeutic potential (Supuran, Maresca, Gregáň, & Remko, 2013). Such studies provide a foundation for exploring sulfonamides in the design of enzyme inhibitors with clinical applications.
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been known to interfere with various biochemical pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
It may be distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may also have potential therapeutic applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Future Directions
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-cyclopropylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-17(22(19,20)12-5-3-2-4-6-12)13-9-10-21-14(13)15(18)16-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRNLSAANKNEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)
![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)
